molecular formula C11H21ClN2O2 B1424067 N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220037-76-2

N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride

Cat. No. B1424067
M. Wt: 248.75 g/mol
InChI Key: KEGCORYEFZCCES-UHFFFAOYSA-N
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Description

N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride, also known as N-THF-3-PCA HCl, is a small organic molecule that has a wide range of applications in the scientific and medical fields. N-THF-3-PCA HCl has been used in a variety of biochemical and physiological studies, and is a key component in the synthesis of drugs and other compounds.

Scientific Research Applications

Synthesis and Evaluation in Antipsychotic Agents

Norman, Navas, Thompson, and Rigdon (1996) conducted research on heterocyclic analogues of 1192U90, including compounds like N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride. These compounds were evaluated for their potential as antipsychotic agents. They were tested for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and for their ability to antagonize the apomorphine-induced climbing response in mice. This study highlighted the relevance of such compounds in developing potential treatments for psychosis (Norman et al., 1996).

Anti-acetylcholinesterase Activity

Sugimoto, Tsuchiya, Sugumi, and colleagues (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride, and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. These compounds showed potential in the treatment of diseases like Alzheimer’s, as they influenced acetylcholine content in the brain (Sugimoto et al., 1990).

Receptor Imaging in PET

In 2004, Elsinga, van Waarde, and Vaalburg highlighted the use of receptor imaging in the thorax with positron emission tomography (PET). They mentioned compounds like N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride as potential agents in this imaging process. The study focused on the application of PET in imaging receptors in the sympathetic and parasympathetic systems of the heart and lungs (Elsinga et al., 2004).

Synthesis in Anticonvulsants

Ho, Crider, and Stables (2001) researched compounds based on 2-piperidinecarboxylic acid for anticonvulsant activity. This research is relevant to N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride as it explores similar structural frameworks, providing insights into potential applications in treating seizures (Ho et al., 2001).

Pharmacological Profile of Silent 5-HT1A Receptor Antagonist

Forster, Cliffe, Bill, and colleagues (1995) studied WAY-100635, a phenylpiperazine derivative closely related to N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride. This research is significant as it provides a pharmacological profile of a silent 5-HT1A receptor antagonist, which is essential in understanding the pharmacodynamics of similar compounds (Forster et al., 1995).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-11(9-3-1-5-12-7-9)13-8-10-4-2-6-15-10;/h9-10,12H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGCORYEFZCCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2CCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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